molecular formula C10H18ClF2N B6646062 5,5-Difluoro-1-azaspiro[5.5]undecane hydrochloride

5,5-Difluoro-1-azaspiro[5.5]undecane hydrochloride

Cat. No.: B6646062
M. Wt: 225.70 g/mol
InChI Key: WGOOJOODACZKTM-UHFFFAOYSA-N
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Description

5,5-Difluoro-1-azaspiro[55]undecane hydrochloride is a chemical compound with the molecular formula C10H18ClF2N It is part of the spirocyclic compounds family, which are characterized by a unique structural feature where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoro-1-azaspiro[5.5]undecane hydrochloride typically involves multiple steps. One common method includes the use of olefin metathesis reaction on a Grubbs catalyst. This method, although effective, is complex and expensive to reproduce .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the complexity of the synthetic routes suggests that large-scale production would require careful optimization of reaction conditions and the use of specialized equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-1-azaspiro[5.5]undecane hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the nature of the substituents involved.

Major Products Formed

The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Scientific Research Applications

5,5-Difluoro-1-azaspiro[5.5]undecane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5-Difluoro-1-azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. For example, as an inhibitor of the MmpL3 protein, it interferes with the protein’s function, which is essential for the survival of Mycobacterium tuberculosis . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Difluoro-1-azaspiro[5.5]undecane hydrochloride is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5,5-difluoro-1-azaspiro[5.5]undecane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2N.ClH/c11-10(12)7-4-8-13-9(10)5-2-1-3-6-9;/h13H,1-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOOJOODACZKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(CCCN2)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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